

# Pyrrolobenzodiazepine dimer structure of Tesirine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tesirine*

Cat. No.: *B3181916*

[Get Quote](#)

An In-Depth Technical Guide to the Pyrrolobenzodiazepine Dimer Structure of **Tesirine**

## Introduction

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds with potent antitumor properties, originally discovered as natural products from various Actinomycetes bacteria.<sup>[1][2]</sup> Their unique mechanism of action involves binding to the minor groove of DNA and forming a covalent bond with a guanine base, leading to highly cytotoxic interstrand cross-links that block DNA replication and trigger apoptosis.<sup>[2][3]</sup> This high potency has made them ideal candidates for use as payloads in antibody-drug conjugates (ADCs).

Fully synthetic PBD dimers, which link two PBD monomers, are particularly effective as they can cross-link DNA with high efficiency, spanning several base pairs without causing significant distortion to the DNA helix.<sup>[2][4]</sup> This lack of distortion may allow the PBD adducts to evade cellular DNA repair mechanisms, contributing to their persistent cytotoxicity.<sup>[4][5]</sup> **Tesirine** (SG3249) is a clinically significant PBD dimer payload designed to combine potent antitumor activity with favorable physicochemical properties for ADC development.<sup>[1][6]</sup> It is the drug-linker component of several ADCs in clinical trials, most notably Loncastuximab **tesirine**.<sup>[7][8]</sup> This guide provides a detailed technical overview of the structure, mechanism, and experimental basis of **Tesirine**'s PBD dimer core.

## The Core Structure of **Tesirine** (SG3249)

**Tesirine** was rationally designed to optimize both potency and drug-like properties, such as aqueous solubility and conjugation efficiency, which were challenges with earlier PBD dimers. [1][9] Its structure consists of three main components: the PBD dimer warhead (SG3199), a cleavable linker, and a spacer.

1. The PBD Dimer Warhead (SG3199): This is the active cytotoxic component released within the cancer cell.[10] Key design features include:

- Two PBD Monomers: The core of the warhead is composed of two pyrrolobenzodiazepine units.
- C5 Tether: The two monomers are linked by a flexible 5-carbon tether between their C8 positions. While both 3-carbon and 5-carbon tethers are isohelical with DNA, the 5-carbon linker offers greater flexibility and more opportunities for contact within the minor groove.[1]
- C2 Methyl Groups: Unlike its predecessor SG2202, which had C2 aryl groups responsible for high potency but poor solubility, **Tesirine**'s warhead (SG3199) features simpler methyl groups at these positions. This modification improves the payload's hydrophobicity and overall physicochemical profile, with the expected drop in potency being offset by the optimized tether length.[1]

2. The Linker System:

- Valine-Alanine (Val-Ala) Cleavable Linker: One of the two reactive imines of the PBD dimer is temporarily inactivated or "capped" by a cathepsin B-cleavable Val-Ala dipeptide linker.[1][11] This linker is stable in systemic circulation but is designed to be efficiently cleaved by lysosomal proteases (like cathepsin B) that are abundant inside cancer cells.[3][5]
- Self-Immulative Spacer: The Val-Ala linker is attached to a p-aminobenzyl alcohol (PAB) self-immulative spacer, which in turn is connected to the PBD core. Once the Val-Ala dipeptide is cleaved, the PAB group spontaneously decomposes, ensuring the efficient release of the unencumbered, fully active SG3199 warhead.[12]

3. Solubility-Enhancing Spacer:

- PEG8 Spacer: To further improve the solubility and conjugation characteristics of the overall drug-linker, a discrete polyethylene glycol (PEG) spacer with eight units is incorporated.[1]

This modular design results in the complete **Tesirine** (SG3249) drug-linker, engineered for stability in circulation, targeted release, and potent cytotoxicity.[1]

## Mechanism of Action: From ADC to Apoptosis

The therapeutic efficacy of a **Tesirine**-based ADC, such as Loncastuximab **tesirine**, relies on a multi-step process that ensures the targeted delivery and activation of the PBD warhead.[3][5]

The overall mechanism involves:

- Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen (e.g., CD19) on the surface of a cancer cell.[3][5]
- Internalization: The entire ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[3][8]
- Lysosomal Trafficking and Cleavage: The complex is transported to lysosomes, where the acidic environment and resident proteases, such as cathepsin B, cleave the Val-Ala linker.[3][8]
- Warhead Release: Cleavage of the linker initiates the decomposition of the self-immolative spacer, releasing the active PBD dimer warhead, SG3199, into the cytoplasm.[3][13]
- Nuclear Translocation and DNA Cross-linking: The highly potent SG3199 warhead translocates to the nucleus, where it binds to the minor groove of the DNA. It forms covalent interstrand cross-links between two guanines on opposite DNA strands, typically within the sequence 5'-Pu-GATC-Py-3'.[2][3]
- Cell Cycle Arrest and Apoptosis: The DNA cross-links stall DNA replication forks, blocking cell division and ultimately inducing programmed cell death (apoptosis).[5][14]
- Bystander Effect: The released PBD warhead is cell-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[3][5][15]



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. What is the mechanism of Loncastuximab tesirine? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The antibody-drug conjugate loncastuximab tesirine for the treatment of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]
- 13. Loncastuximab tesirine in relapsed or refractory diffuse large B-cell lymphoma: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. adcreview.com [adcreview.com]
- To cite this document: BenchChem. [Pyrrolobenzodiazepine dimer structure of Tesirine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3181916#pyrrolobenzodiazepine-dimer-structure-of-tesirine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)